Isopropylmethamphetamine hydrochloride

Description

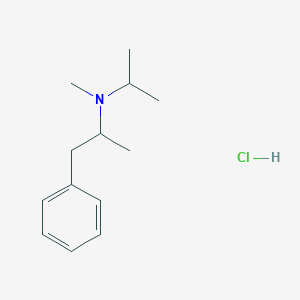

Isopropylmethamphetamine hydrochloride is a substituted amphetamine derivative characterized by an isopropyl group attached to the nitrogen atom of the methamphetamine backbone. Structurally, it differs from methamphetamine hydrochloride (N-methylamphetamine) by the substitution of the methyl group with an isopropyl moiety (-CH(CH₃)₂), resulting in a bulkier side chain. This modification may influence its pharmacokinetic properties, receptor binding affinity, and metabolic stability.

The compound’s synthesis likely follows routes similar to other amphetamines, involving reductive amination or Leuckart reactions, with purification steps critical to isolating the hydrochloride salt form. Analytical methods such as gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for its identification and differentiation from isomers or impurities .

Properties

CAS No. |

2286-97-7 |

|---|---|

Molecular Formula |

C13H22ClN |

Molecular Weight |

227.77 g/mol |

IUPAC Name |

N-methyl-1-phenyl-N-propan-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C13H21N.ClH/c1-11(2)14(4)12(3)10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3;1H |

InChI Key |

JWCUBHCOVZRUAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)C(C)CC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylmethamphetamine hydrochloride typically involves the alkylation of methamphetamine with isopropyl halides. One common method is the reaction of methamphetamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isopropylmethamphetamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound back to its primary amine form.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated reagents like isopropyl bromide or chloride are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Primary amines.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of isopropylmethamphetamine hydrochloride involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria.

Comparison with Similar Compounds

Table 1: Key Properties of Isopropylmethamphetamine Hydrochloride and Related Compounds

Pharmacological and Metabolic Differences

- Receptor Affinity: Methamphetamine’s N-methyl group optimizes its interaction with dopamine transporters (DAT), enhancing reuptake inhibition and euphoric effects.

- Metabolism : Substituted amphetamines are primarily metabolized via cytochrome P-450 enzymes. For example, procarbazine (N-isopropyl-substituted hydrazine) undergoes oxidation to azo and azoxy metabolites via CYP450, suggesting similar pathways for isopropylmethamphetamine .

- Detection : Isopropylmethamphetamine can be distinguished from methamphetamine using GC-MS or IR spectroscopy. For instance, N-isopropylbenzylamine (a structural isomer) shows distinct retention times and spectral peaks compared to methamphetamine .

Analytical Challenges and Impurity Profiling

- Isomer Differentiation : Co-elution of isomers in GC can complicate identification. Advanced techniques like chiral chromatography or tandem MS are required to resolve compounds like N-isopropylbenzylamine and methamphetamine .

- Impurities : Synthetic by-products (e.g., unreacted precursors, stereoisomers) are common in clandestine preparations. Methamphetamine impurity profiling often identifies compounds like ephedrine or pseudoephedrine derivatives, whereas isopropylmethamphetamine synthesis may yield diisopropylamine or other tertiary amines .

Toxicity and Regulatory Status

- Methamphetamine: Chronic use induces neurotoxicity, cardiovascular stress, and psychiatric symptoms (e.g., paranoia, hallucinations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.